N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1351588-47-0
Cat. No.: VC6617428
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351588-47-0 |
---|---|
Molecular Formula | C18H18N6O2 |
Molecular Weight | 350.382 |
IUPAC Name | N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Standard InChI | InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25) |
Standard InChI Key | WTZWFFPRGOQZEV-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features three distinct heterocyclic components:
-
Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in modulating pharmacokinetic properties .
-
Pyrazole Substituent: A five-membered ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding interactions and metabolic stability .
-
Morpholine Moiety: A six-membered oxygen- and nitrogen-containing ring that enhances solubility and bioavailability through its polar characteristics.
The carboxamide group (-CONH-) bridges the pyridazine core and the 4-morpholinophenyl group, enabling potential interactions with biological targets via hydrogen bonding .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₆O₂ |
Molecular Weight | 350.382 g/mol |
IUPAC Name | N-(4-morpholin-4-ylphenyl)-6-(pyrazol-1-yl)pyridazine-3-carboxamide |
SMILES | C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Solubility | Not experimentally determined |
Synthesis and Characterization
Example Reaction Scheme:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: Molecular ion peak at m/z 350.4 ([M+H]⁺).
-
Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
Target Pathway | Proposed Mechanism |
---|---|
Bacterial DNA Gyrase | Inhibition of ATP-binding domain |
Mycobacterial InhA | Disruption of enoyl-ACP reductase |
Kinase Signaling | ATP-competitive inhibition |
Structure-Activity Relationship (SAR) Considerations
-
Morpholine Substitution: Replacement with smaller heterocycles (e.g., piperidine) reduces activity due to decreased solubility .
-
Pyrazole Position: Shifting the pyrazole to the 5-position of pyridazine abolishes antimicrobial efficacy, highlighting the importance of regiochemistry .
-
Carboxamide Linker: Replacing -CONH- with -CH₂NH- lowers target affinity, emphasizing the role of hydrogen bonding .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.
-
Target Identification: Use computational docking to predict binding sites in bacterial and cancer targets.
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume